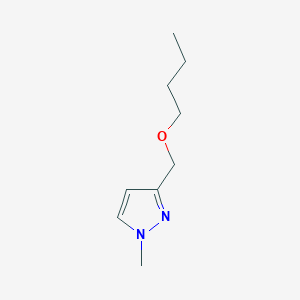

3-(butoxymethyl)-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(butoxymethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-3-4-7-12-8-9-5-6-11(2)10-9/h5-6H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLALQTUNOMQAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=NN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity. For 3-(butoxymethyl)-1-methyl-1H-pyrazole, distinct signals would be expected for the protons on the pyrazole (B372694) ring, the N-methyl group, the O-methylene group, the subsequent methylene groups of the butyl chain, and the terminal methyl group of the butyl chain.

The two aromatic protons on the pyrazole ring would appear as distinct signals, likely doublets due to coupling with each other. The N-methyl group would present as a sharp singlet. The butoxy group protons would show a characteristic pattern: a triplet for the O-CH₂, multiplets for the two internal CH₂ groups, and a triplet for the terminal CH₃.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-4 | ~6.0-6.2 | d |

| Pyrazole H-5 | ~7.2-7.4 | d |

| N-CH₃ | ~3.7-3.9 | s |

| O-CH₂ (butoxymethyl) | ~4.4-4.6 | s |

| O-CH₂ (butyl) | ~3.4-3.6 | t |

| CH₂ (butyl) | ~1.5-1.7 | m |

| CH₂ (butyl) | ~1.3-1.5 | m |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

The carbon-13 NMR spectrum (¹³C NMR) reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the three distinct pyrazole ring carbons, the N-methyl carbon, and the four carbons of the butoxymethyl group. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbon atoms of the pyrazole ring would resonate in the aromatic region, with C3 and C5 appearing at lower fields than C4.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Pyrazole) | ~150-152 |

| C-4 (Pyrazole) | ~105-107 |

| C-5 (Pyrazole) | ~138-140 |

| N-CH₃ | ~35-37 |

| O-CH₂ (butoxymethyl) | ~68-70 |

| O-CH₂ (butyl) | ~69-71 |

| CH₂ (butyl) | ~30-32 |

| CH₂ (butyl) | ~18-20 |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for definitive structural assignment.

COSY would confirm the proton-proton coupling relationships, for example, between the protons of the butyl chain.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the N-methyl protons to the C-5 and N-1 of the pyrazole ring, and the O-methylene protons to the C-3 of the pyrazole ring.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic (pyrazole ring) |

| ~2960-2850 | C-H stretch | Aliphatic (methyl, methylene) |

| ~1500-1600 | C=N, C=C stretch | Pyrazole ring |

These bands would confirm the presence of the pyrazole ring, the aliphatic side chain, and the ether functional group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₁₆N₂O), the expected exact mass would be approximately 168.1263 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would likely involve the cleavage of the butoxymethyl side chain, such as the loss of the butyl group or the butoxy group, providing further structural evidence. A characteristic fragment would be the 1-methyl-1H-pyrazolyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region, corresponding to π → π* transitions within the aromatic ring system. researchgate.net The spectrum for this compound would be expected to show a primary absorption band in the range of 210-230 nm. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) would be characteristic of the substituted pyrazole chromophore.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the empirical formula of a synthesized compound. This combustion analysis method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula of this compound, which is C₉H₁₆N₂O.

The theoretical elemental composition of this compound is calculated as follows:

Carbon (C): 64.25%

Hydrogen (H): 9.59%

Nitrogen (N): 16.65%

A comprehensive literature search did not yield specific experimental CHN analysis data for this compound. In a typical research setting, the synthesized compound would be subjected to CHN analysis, and the resulting experimental data would be presented for validation. An example of how such data would be presented is shown in the interactive table below.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical (%) | Experimental (%) | Difference (%) |

| Carbon (C) | 64.25 | Data not available | Data not available |

| Hydrogen (H) | 9.59 | Data not available | Data not available |

| Nitrogen (N) | 16.65 | Data not available | Data not available |

The congruence of the experimental percentages with the theoretical values, typically within a ±0.4% margin, would provide strong evidence for the successful synthesis and purity of the target compound.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to construct an electron density map of the molecule, ultimately revealing the atomic positions.

A thorough review of the scientific literature did not reveal any published X-ray crystallographic data for this compound. Therefore, specific details regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available at this time. Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would yield a wealth of structural information, which would be presented in a standardized format, as exemplified in the table below.

Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₉H₁₆N₂O |

| Formula weight | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

This data would provide irrefutable proof of the molecular structure of this compound and offer valuable insights into its solid-state packing and intermolecular interactions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation (or a simplified form of it) to provide detailed insights into molecular behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. jcsp.org.pknih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy.

For a molecule like 3-(butoxymethyl)-1-methyl-1H-pyrazole, DFT studies would typically be employed to:

Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. jcsp.org.pk

Map Electron Density and Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions.

Calculate Reactivity Descriptors: Use conceptual DFT to calculate global reactivity descriptors such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.

While specific HOMO-LUMO energy values and MEP maps for this compound are not available in the literature, studies on other pyrazole (B372694) derivatives consistently show the nitrogen atoms of the pyrazole ring and any oxygen atoms in substituents as regions of high electron density. nih.govresearchgate.net

Ab Initio Methods for Molecular Properties Prediction

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data. While computationally more intensive than DFT, they can offer very high accuracy.

If applied to this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) could be used to:

Predict Optimized Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure, including precise bond lengths and angles.

Calculate Spectroscopic Properties: Predict vibrational frequencies (for comparison with experimental IR and Raman spectra) and NMR chemical shifts.

Compute Thermochemical Data: Estimate properties like enthalpy of formation and Gibbs free energy.

Conformation Analysis and Conformational Landscapes

The butoxymethyl group in this compound has several rotatable single bonds, leading to multiple possible spatial arrangements or conformations. Conformation analysis aims to identify the most stable conformers and understand the energy barriers between them.

This analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the butoxymethyl chain and calculating the potential energy at each step using quantum chemical methods.

Identification of Minima: The low-energy points on the PES correspond to stable conformers (local minima), while the highest energy points between them represent transition states.

Boltzmann Distribution: Calculating the relative populations of the stable conformers at a given temperature to understand which shapes the molecule is most likely to adopt.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms and molecules, MD can simulate how the system evolves over time, revealing information about its dynamic properties. nih.gov

Intermolecular Interactions and Solvent Effects

MD simulations are particularly well-suited for studying how this compound would interact with other molecules, including itself and solvent molecules. A simulation would typically place the molecule in a box filled with a chosen solvent (e.g., water, ethanol) and track the movements of all atoms over nanoseconds or longer.

Such a simulation would allow for the analysis of:

Hydrogen Bonding: Identifying the formation and lifetime of hydrogen bonds between the nitrogen atoms of the pyrazole ring or the ether oxygen and protic solvent molecules.

Van der Waals Forces: Quantifying the non-covalent interactions (like dispersion forces) between the nonpolar parts of the molecule (e.g., the butyl and methyl groups) and the solvent.

Solvation Shell Structure: Determining how solvent molecules arrange themselves around the solute, which is crucial for understanding solubility and reactivity in solution.

Molecular Modeling and Docking Studies (Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is essential in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule. nih.gov

If this compound were to be investigated as a potential inhibitor of a specific enzyme or receptor, docking studies would be performed to gain mechanistic insights. The process involves:

Preparation of Structures: Obtaining the 3D structures of both the ligand (this compound) and the target protein, often from crystallographic data.

Sampling and Scoring: A docking algorithm systematically samples many possible orientations of the ligand within the protein's binding site. Each orientation, or "pose," is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov

Analysis of Binding Mode: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. rsc.orgresearchgate.net

These studies could reveal why the molecule might be active or inactive against a particular biological target and guide the design of more potent derivatives.

Ligand-Target Interaction Prediction (Non-Clinical)

No specific studies detailing the prediction of ligand-target interactions for this compound were identified in the public domain. Computational methods are frequently used to predict how a molecule might bind to a biological target, such as a protein or enzyme, which is a critical step in drug discovery. These predictions often involve molecular docking simulations that model the interaction between the small molecule (ligand) and the target's binding site. However, no such specific analyses have been published for this compound.

Binding Affinity Estimation (Non-Clinical)

There is no available data from non-clinical studies that estimate the binding affinity of this compound to any specific biological target. Binding affinity, often quantified by metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding interaction between a ligand and its target. Computational techniques like free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) are used to estimate these values, but no such estimations have been reported for this particular compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including this compound have been found in the literature. QSAR and QSPR studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

Topomer CoMFA in Structure-Activity Relationships

There are no published studies that have applied Topomer Comparative Molecular Field Analysis (Topomer CoMFA) to investigate the structure-activity relationships of this compound. Topomer CoMFA is a 3D-QSAR technique that combines the strengths of topomer methodology and CoMFA to generate models that can predict the biological activity of compounds and provide insights into the steric and electrostatic requirements for activity. This method is particularly useful in lead optimization during drug discovery. The absence of such a study indicates a gap in the computational characterization of this compound.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is a π-excessive aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). These reactions occur preferentially at the C4 position, which has the highest electron density. nih.govmdpi.com The nitrogen atoms at positions 1 and 2 decrease the electron density at the adjacent C3 and C5 positions, thus deactivating them towards electrophilic attack. nih.govpharmaguideline.com An attack at C4 proceeds through a stable carbocation intermediate, whereas an attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen atom. rrbdavc.org

In the case of 3-(butoxymethyl)-1-methyl-1H-pyrazole, the N-methyl group and the C-butoxymethyl group are both considered electron-donating. These groups would further activate the pyrazole ring, particularly the C4 position, making it even more reactive towards electrophiles compared to unsubstituted pyrazole. Common electrophilic substitution reactions for the pyrazole scaffold are summarized below.

| Reaction | Reagents | Electrophile | Typical Product |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid |

| Halogenation | Br₂, Cl₂, I₂ | Br⁺, Cl⁺, I⁺ | 4-Halopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | [ClCH=N(CH₃)₂]⁺ | Pyrazole-4-carbaldehyde |

| Friedel-Crafts Acylation | Acyl halide + AlCl₃ | RCO⁺ | 4-Acylpyrazole |

This table summarizes common electrophilic aromatic substitution reactions on the pyrazole ring, with substitution occurring predominantly at the C4 position. scribd.com

Nucleophilic Substitution Reactions on Substituted Pyrazoles

While the electron-rich pyrazole ring is generally resistant to nucleophilic attack, nucleophilic substitution is possible on pyrazole derivatives that contain a good leaving group, such as a halogen, typically at the C3 or C5 positions. nih.govmdpi.com These positions are electronically deficient due to the adjacent nitrogen atoms, making them susceptible to attack by nucleophiles. nih.govnih.gov

For instance, studies have demonstrated microwave-assisted nucleophilic aromatic substitution (SNAr) on 5-chloro-4-formylpyrazoles with primary alkylamines to yield 5-(N-alkyl)aminopyrazoles in high yields. encyclopedia.pub Similarly, acid-induced nucleophilic aromatic substitution has been reported for the replacement of a hydrogen atom at the C3 position in N-hydroxypyrazolo[3,4-c]quinolines. acs.org For a compound like this compound, a direct nucleophilic substitution is unlikely due to the absence of a suitable leaving group. However, if the butoxymethyl group were replaced by a halogen, the molecule would become a substrate for such reactions.

Cycloaddition Reactions Involving Pyrazole Derivatives

Cycloaddition reactions are a cornerstone of pyrazole chemistry, particularly for the synthesis of the ring itself. The most prominent method is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a diazo compound (the 1,3-dipole) and an alkene or alkyne (the dipolarophile). nih.govorganic-chemistry.org This versatile reaction allows for the construction of a wide variety of substituted pyrazoles and pyrazolines. nih.gov

For example, the Huisgen 1,3-dipolar cycloaddition of nitrile imines, generated in situ from hydrazonoyl halides, with alkynes or alkyne surrogates provides a regioselective route to polysubstituted pyrazoles. nih.govacs.org Another pathway involves the reaction of diazo compounds, such as ethyl diazoacetate, with alkynes, which can lead to the formation of pyrazole carboxylates. nih.gov While the aromatic pyrazole ring of this compound is generally unreactive as a dipole or dipolarophile in standard cycloadditions, its synthesis would likely rely on such a reaction.

Rearrangement Reactions (e.g., 1,5-Sigmatropic Rearrangements)

Rearrangement reactions are significant in pyrazole chemistry, often occurring in tandem with their synthesis. A notable example is the nih.govnih.gov-sigmatropic rearrangement that follows the 1,3-dipolar cycloaddition of diazo compounds with terminal alkynes. uniovi.esnih.gov The proposed mechanism for this cascade process involves:

Decomposition of a precursor (like a tosylhydrazone) to generate a diazo compound. uniovi.es

1,3-dipolar cycloaddition of the diazo compound with an alkyne to form a transient 3H-pyrazole intermediate. uniovi.es

A subsequent nih.govnih.gov-sigmatropic rearrangement of this intermediate, where a substituent migrates from a carbon atom to either the adjacent carbon or nitrogen atom, leading to the stable aromatic 1H-pyrazole. uniovi.esnih.gov

This rearrangement is crucial as it often determines the final regiochemistry of the substituted pyrazole. uniovi.es Studies have shown that these rearrangements can proceed with stereoretention, allowing for the synthesis of chiral pyrazoles where a stereogenic group migrates. nih.gov Thermal rearrangements of fused pyrazole systems have also been shown to induce ring contraction, leading to spirocyclic pyrazoles via a [1s, 5s] sigmatropic shift. nih.govescholarship.org

Oxidation and Reduction Chemistry of Pyrazole Scaffolds

The aromatic pyrazole ring is notably stable under both oxidative and reductive conditions. pharmaguideline.com The ring itself is resistant to many common oxidizing agents that would typically cleave other heterocyclic systems. nih.gov However, substituents on the pyrazole ring can undergo oxidation. For instance, an alkyl side chain could be oxidized without disrupting the core pyrazole structure.

Similarly, the pyrazole ring is generally stable towards catalytic and chemical reduction. pharmaguideline.com While the aromatic scaffold resists reduction, pyrazoline precursors can be oxidized to form the aromatic pyrazole ring. This oxidation is a common final step in pyrazole syntheses that proceed through a pyrazoline intermediate, for example, in the cyclocondensation reaction between an α,β-unsaturated ketone and a hydrazine (B178648) derivative. nih.govnih.gov Mechanistic studies have also explored pyrazole formation via the oxidation-induced N-N coupling of diazatitanacycles. rsc.org

Reaction Mechanisms of Pyrazole Ring Formation

The formation of the pyrazole ring is a well-studied area, with two primary mechanistic pathways dominating synthetic strategies.

Cyclocondensation of Hydrazines with 1,3-Difunctional Compounds : This is the most traditional and widely used method. It involves the reaction of a hydrazine derivative (acting as a bidentate nucleophile) with a 1,3-dielectrophilic species such as a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or a β-enaminone. nih.govmdpi.com The mechanism generally involves an initial nucleophilic attack by one nitrogen of the hydrazine onto a carbonyl or β-carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. researchgate.net The use of substituted hydrazines, like methylhydrazine, can lead to a mixture of regioisomers, with the outcome influenced by steric and electronic factors. nih.gov

1,3-Dipolar Cycloaddition : As mentioned in section 5.3, this is a powerful method for constructing the pyrazole ring. The mechanism involves the concerted or stepwise cycloaddition of a 1,3-dipole (e.g., a diazoalkane or nitrile imine) to a dipolarophile (e.g., an alkyne). nih.govresearchgate.net For the reaction of a diazo compound with an alkyne, the process forms a 3H-pyrazole intermediate, which then rapidly tautomerizes or undergoes a sigmatropic rearrangement to the more stable 1H-pyrazole. uniovi.es This method offers high regioselectivity and functional group tolerance. organic-chemistry.orgnih.gov

The synthesis of this compound would most likely be achieved via the cyclocondensation of methylhydrazine with a suitably substituted 1,3-dicarbonyl precursor containing a butoxymethyl moiety.

Derivatization and Structural Modification Studies of 3 Butoxymethyl 1 Methyl 1h Pyrazole

Modification of the Butoxymethyl Side Chain

The butoxymethyl group at the C3 position of the pyrazole (B372694) ring offers several avenues for chemical modification. These transformations can alter the steric bulk, polarity, and hydrogen bonding capabilities of the molecule.

One of the primary reactions targeting this side chain is ether cleavage . This can be achieved under strongly acidic conditions, typically using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.comlibretexts.orgmdma.ch The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This would convert the butoxymethyl group into a hydroxymethyl group, yielding (1-methyl-1H-pyrazol-3-yl)methanol, and a butyl halide as a byproduct. This hydroxymethyl intermediate is a versatile precursor for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification to introduce new functional groups.

Another potential modification is oxidation . While direct oxidation of the ether linkage is challenging, oxidation of the terminal methyl group of the butyl chain could be explored using specific reagents, leading to the introduction of hydroxyl or carboxyl functionalities. Furthermore, cleavage of the ether bond to the corresponding alcohol would open up possibilities for oxidation to the aldehyde, 3-formyl-1-methyl-1H-pyrazole, or the carboxylic acid, 1-methyl-1H-pyrazole-3-carboxylic acid. nih.gov

The ether linkage can also be susceptible to cleavage by strong bases or organometallic reagents, although this is less common for simple alkyl ethers. wikipedia.org Additionally, radical-based reactions could potentially be employed to functionalize the butyl chain, for instance, through selective halogenation.

| Modification Type | Reagents and Conditions | Potential Product | Significance |

| Ether Cleavage | HBr or HI, heat | (1-methyl-1H-pyrazol-3-yl)methanol | Creates a versatile alcohol intermediate for further derivatization. |

| Oxidation (of alcohol) | PCC, DMP, or other mild oxidants | 3-formyl-1-methyl-1H-pyrazole | Introduces an aldehyde group for further reactions like reductive amination. |

| Oxidation (of alcohol) | KMnO4, Jones reagent | 1-methyl-1H-pyrazole-3-carboxylic acid | Provides a carboxylic acid handle for amide or ester formation. |

Functionalization of the Pyrazole Ring (e.g., C4 and C5 positions)

The pyrazole ring is an electron-rich aromatic system, and its C4 and C5 positions are amenable to various electrophilic and nucleophilic substitution reactions. nih.gov

Electrophilic Substitution: The C4 position of the pyrazole ring is the most susceptible to electrophilic attack. nih.gov

Halogenation: Bromination or chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom at the C4 position. researchgate.net This halogenated derivative can then serve as a handle for further transformations, such as cross-coupling reactions.

Nitration and Sulfonation: Treatment with nitric acid and sulfuric acid can introduce nitro and sulfonic acid groups, respectively, at the C4 position.

Vilsmeier-Haack Reaction: This reaction, using a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a powerful method for introducing a formyl group (-CHO) at the C4 position of the pyrazole ring. scispace.comresearchgate.netijpcbs.comnih.govwikipedia.org This aldehyde functionality is a versatile synthon for creating a wide range of derivatives.

Metalation and Cross-Coupling Reactions:

Lithiation: The C5 position of the pyrazole ring can be selectively deprotonated using strong bases like n-butyllithium (n-BuLi), especially at low temperatures. nih.govresearchgate.net The resulting lithiated species can then be quenched with various electrophiles to introduce a wide array of substituents at the C5 position.

Palladium-Catalyzed Cross-Coupling: Halogenated derivatives of 3-(butoxymethyl)-1-methyl-1H-pyrazole, particularly at the C4 or C5 positions, can undergo various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. mdpi.comnih.govrsc.orgnih.govyoutube.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, and other organic moieties.

| Reaction Type | Position | Reagents and Conditions | Potential Product |

| Halogenation | C4 | NBS or NCS in a suitable solvent | 4-halo-3-(butoxymethyl)-1-methyl-1H-pyrazole |

| Vilsmeier-Haack | C4 | POCl₃, DMF | This compound-4-carbaldehyde |

| Lithiation | C5 | n-BuLi, low temperature | 5-substituted-3-(butoxymethyl)-1-methyl-1H-pyrazole |

| Suzuki Coupling | C4/C5 | Arylboronic acid, Pd catalyst, base | 4/5-aryl-3-(butoxymethyl)-1-methyl-1H-pyrazole |

Introduction of Diverse Substituents to Enhance Specific Interactions

The introduction of diverse substituents onto the this compound scaffold is a key strategy for modulating its biological activity and physicochemical properties. The choice of substituents is often guided by the desire to enhance specific interactions with a biological target, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions.

For instance, the introduction of hydrogen bond donors and acceptors, such as hydroxyl, amino, or carboxyl groups, can facilitate stronger binding to target proteins. These groups can be introduced either by modifying the butoxymethyl side chain (e.g., through ether cleavage to a hydroxyl group) or by functionalizing the pyrazole ring.

The incorporation of aromatic or heteroaromatic rings via cross-coupling reactions can introduce π-stacking interactions. The nature of these appended rings can be further modified with various substituents to fine-tune their electronic and steric properties. For example, electron-withdrawing groups like trifluoromethyl or nitro groups can be introduced to modulate the electronic character of the molecule. enamine.net

Synthesis of Hybrid Molecules Incorporating Pyrazole Scaffolds

Hybrid molecules, which combine the structural features of two or more different pharmacophores, are a significant area of drug discovery. The pyrazole scaffold is a common component in the design of such hybrids due to its versatile chemistry and proven biological relevance. researchgate.netscispace.com

Starting from functionalized derivatives of this compound, it is possible to construct hybrid molecules by linking the pyrazole core to other heterocyclic systems. For example, a C4-formyl derivative could be used in condensation reactions to build fused ring systems like pyrazolopyridines. researchgate.net Similarly, a C5-amino derivative could serve as a precursor for the synthesis of pyrazolotriazines or pyrazolopyrimidines.

These hybrid molecules can exhibit synergistic or additive biological activities, or they may possess novel pharmacological profiles that are distinct from their individual components.

Stereochemical Aspects in Derivatization

While this compound itself is achiral, derivatization can introduce chiral centers into the molecule, leading to the formation of enantiomers or diastereomers. For instance, if the butoxymethyl side chain is modified to introduce a stereocenter, or if a chiral substituent is introduced onto the pyrazole ring, the resulting products will be chiral.

In such cases, the stereochemistry of the newly formed centers can have a profound impact on the biological activity of the molecule. It is often the case that one enantiomer is significantly more active than the other. Therefore, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds.

Advanced Applications in Chemical Research Excluding Prohibited Elements

Pyrazoles in Agrochemical Research

The structural attributes of pyrazole (B372694) derivatives have rendered them highly effective in the agricultural sector for crop protection.

Development of Novel Fungicidal Scaffolds

The pyrazole moiety is a well-established pharmacophore in the design of fungicides, particularly those that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain, leading to cell death. The efficacy of these fungicides is highly dependent on the nature and position of substituents on the pyrazole ring.

While specific fungicidal activity for 3-(butoxymethyl)-1-methyl-1H-pyrazole has not been extensively documented in publicly available research, its structure suggests potential as a building block for new fungicidal agents. The 1-methyl substitution is a common feature in many commercial pyrazole fungicides. The butoxymethyl group at the 3-position introduces a degree of lipophilicity that could enhance the molecule's ability to penetrate fungal cell membranes. Further derivatization, such as the introduction of a carboxamide group at the 4-position, could yield compounds with significant antifungal properties.

Table 1: Prominent Pyrazole-Based Fungicides and Their Chemical Class

| Fungicide | Chemical Class |

|---|---|

| Fluxapyroxad | Pyrazole-carboxamide |

| Bixafen | Pyrazole-carboxamide |

| Penthiopyrad | Pyrazole-carboxamide |

Exploration in Herbicidal and Pesticidal Compositions

The versatility of the pyrazole scaffold extends to the development of herbicides and pesticides. Pyrazole-based herbicides often function by inhibiting crucial plant enzymes. The specific substitution pattern on the pyrazole ring dictates the mode of action and the spectrum of weeds controlled. The unique combination of a butoxymethyl and a methyl group in this compound could lead to novel herbicidal activities upon further molecular exploration.

In the context of pesticides, certain pyrazole derivatives have been developed as potent insecticides. These compounds typically target the nervous systems of insects. The exploration of this compound derivatives in this area could lead to the discovery of new insecticidal agents with potentially novel modes of action, which is crucial for managing insecticide resistance.

Pyrazoles in Materials Science and Polymer Chemistry

The inherent properties of the pyrazole ring, such as thermal stability and coordination ability, make it an attractive component in the design of advanced materials and polymers. Pyrazole units can be incorporated into polymer chains to enhance thermal and chemical resistance. The butoxymethyl group in this compound could introduce flexibility and influence the solubility and processing characteristics of such polymers.

Furthermore, pyrazole-containing materials can exhibit interesting photophysical properties, with potential applications in organic electronics. The electronic nature of the pyrazole ring can be fine-tuned through substitution, suggesting that derivatives of this compound could be investigated for their utility in electronic devices.

Pyrazoles in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, leading to a rich coordination chemistry. Pyrazole-based ligands have been used to synthesize a vast array of metal complexes with diverse structures and applications. This compound can function as a ligand, with the N2 atom coordinating to a metal center. The butoxymethyl and methyl substituents would sterically and electronically influence the properties of the resulting metal complexes.

These complexes have potential applications in catalysis, where the ligand plays a crucial role in determining the activity and selectivity of the catalyst. The butoxymethyl group could modulate the solubility of the catalyst and create a specific steric environment around the metal ion, thereby influencing the outcome of catalytic reactions.

Pyrazoles in Chemosensing Applications

The interaction of pyrazole derivatives with ions can lead to changes in their optical or electrochemical properties, a phenomenon that can be harnessed for chemosensing applications. A sensor incorporating the this compound scaffold could be designed for the selective detection of specific cations or anions.

The ether oxygen of the butoxymethyl group could potentially participate in ion binding, contributing to the selectivity of the sensor. Upon binding of the target analyte, a conformational change or an alteration of the electronic properties of the pyrazole ring could result in a measurable signal, such as a change in fluorescence or color.

Pyrazoles as Intermediates in Fine Chemical Synthesis

Substituted pyrazoles are valuable intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals and other complex organic molecules. The this compound molecule offers several sites for further chemical modification.

The pyrazole ring is generally stable, allowing for selective reactions on its substituents. The C4 and C5 positions of the ring can be functionalized, and the butoxymethyl group itself can be chemically altered. For example, cleavage of the ether bond could provide a hydroxymethyl group, which can then serve as a handle for introducing additional molecular complexity. This makes this compound a potentially useful building block for synthetic chemists.

Mechanistic Insights into Biological Interactions (Non-Clinical Focus)

The pyrazole nucleus is a versatile scaffold that has been incorporated into numerous compounds designed to interact with specific biological targets. Research into these derivatives has revealed several key mechanisms of action at the molecular and cellular levels.

The pyrazole ring is a key structural feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. nih.gov The therapeutic anti-inflammatory effects of NSAIDs are achieved through the inhibition of cyclooxygenase-2 (COX-2), while undesirable side effects like gastrointestinal issues often stem from the inhibition of cyclooxygenase-1 (COX-1). nih.gov

The mechanism for COX-2 selectivity arises from structural differences between the two enzyme isoforms. The active site of COX-2 contains a side pocket that is not present in COX-1. researchgate.net Pyrazole-based inhibitors are designed with appropriate substituents that can fit into this additional pocket, leading to a tighter and more selective binding to COX-2. researchgate.netresearchgate.net This interaction is often time-dependent, where the inhibitor forms a stable, slowly reversible complex with the enzyme, effectively blocking its function of converting arachidonic acid into inflammatory prostaglandins. nih.govresearchgate.net

| Compound Class | Example Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1,3,4-Trisubstituted Pyrazole | PYZ38 | 1.33 | >60 | nih.gov |

| 1,5-Diarylpyrazole-Urea Hybrid | PYZ16 | 0.52 | 10.73 | nih.gov |

| Pyrazolone Derivative | PYZ37 | 0.2 | N/A | nih.gov |

| Diarylheterocycle | Celecoxib (Reference) | 0.78 | 9.51 | nih.gov |

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. mdpi.com Mutations in this pathway are common in various cancers, making it a key target for therapeutic intervention. nih.gov MEK1 and MEK2 are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2.

Pyrazole-containing compounds have been developed as MEK inhibitors. The primary mechanism of these inhibitors is typically allosteric and non-competitive with ATP. mdpi.comnih.gov They bind to a pocket on the MEK enzyme adjacent to the ATP-binding site, which induces a conformational change that prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2. nih.gov This action effectively blocks downstream signaling, leading to an inhibition of cell proliferation and induction of apoptosis. mdpi.com For instance, trametinib, a MEK inhibitor, functions by decreasing the phosphorylation of ERK. nih.gov

| Compound | Target Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide | A549 (Lung) | GI₅₀ | 0.26 ± 0.02 | nih.gov |

| N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide | HeLa (Cervical) | GI₅₀ | 1.18 ± 0.06 | nih.gov |

| N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide | MCF-7 (Breast) | GI₅₀ | 2.11 ± 0.12 | nih.gov |

In non-clinical studies, various pyrazole derivatives have demonstrated significant anti-proliferative activity against cancer cell lines through several mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death.

One studied pathway involves the generation of intracellular Reactive Oxygen Species (ROS). nih.gov Elevated ROS levels can cause significant cellular stress and damage to DNA, proteins, and lipids, ultimately triggering apoptotic pathways. For example, studies on the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f) in triple-negative breast cancer cells (MDA-MB-468) showed that it provoked apoptosis accompanied by an increase in ROS levels and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Another observed anti-proliferative mechanism is the induction of cell cycle arrest, where the compound halts the cell division process at a specific phase, preventing the cancer cells from replicating. nih.gov

| Compound | Cell Line | Time Point | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 3f | MDA-MB-468 (Breast Cancer) | 24h | 14.97 | nih.gov |

| Compound 3f | MDA-MB-468 (Breast Cancer) | 48h | 6.45 | nih.gov |

| Paclitaxel (Reference) | MDA-MB-468 (Breast Cancer) | 24h | 49.90 | nih.gov |

| Paclitaxel (Reference) | MDA-MB-468 (Breast Cancer) | 48h | 25.19 | nih.gov |

One identified mechanism is the disruption of the bacterial cell wall, which compromises the structural integrity of the bacterium and leads to cell death. nih.gov For instance, certain naphthyl-substituted pyrazole-derived hydrazones were found to be bactericidal against S. aureus through this mode of action. nih.gov Other pyrazole-based compounds have been designed to inhibit essential bacterial enzymes. For example, some hybrids incorporating the pyrazole scaffold have been developed to target dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria. nih.gov By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect. nih.gov

| Compound Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus | 1-8 | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 | 1 | nih.gov |

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains | 0.78-1.56 | nih.gov |

| Naphthyl-substituted pyrazole-derived hydrazones | A. baumannii | 0.78-1.56 | nih.gov |

Sodium-glucose cotransporters (SGLTs) are membrane proteins that transport glucose into cells. nih.gov SGLT1 is primarily found in the small intestine and is responsible for the absorption of glucose and galactose from food. nih.gov Inhibition of SGLT1 is a therapeutic strategy being explored for various metabolic conditions.

The mechanism of SGLT1 inhibition involves a molecule that binds to the transporter protein, blocking its ability to shuttle glucose across the cell membrane. nih.gov Pyrazole-O-glucosides represent a class of compounds that have been synthesized and evaluated for SGLT inhibitory activity. researchgate.net These compounds are designed to mimic the structure of glucose to interact with the transporter's binding site. By competitively or non-competitively inhibiting the transporter, these pyrazole derivatives can reduce intestinal glucose uptake. researchgate.netresearchgate.net In non-clinical models, this inhibition leads to increased glucose excretion. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional pyrazole (B372694) syntheses, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, often involve harsh conditions or environmentally persistent waste. mdpi.comresearchgate.net The future synthesis of 3-(butoxymethyl)-1-methyl-1H-pyrazole and its analogues should prioritize green chemistry principles. researchgate.netcitedrive.com

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot, multi-component reactions would enhance efficiency and atom economy. researchgate.netmdpi.com A potential MCR strategy could involve the reaction of a β-keto ether, methylhydrazine, and other components to construct more complex, functionalized pyrazoles in a single step.

Green Solvents and Catalysts: Research should focus on replacing traditional organic solvents with environmentally benign alternatives like water or utilizing solvent-free reaction conditions. tandfonline.comthieme-connect.com The use of recyclable, heterogeneous catalysts such as silica-supported sulfuric acid or clays (B1170129) could further minimize environmental impact. thieme-connect.com

Flow Chemistry: Employing continuous flow reactors for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. enamine.net This approach is particularly advantageous for managing exothermic reactions and improving product consistency.

Advanced Computational Design for Pyrazole Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving time and resources. eurasianjournals.com For this compound, computational methods can accelerate the discovery of new derivatives with tailored functionalities.

Promising computational avenues include:

Density Functional Theory (DFT) Calculations: DFT can be used to elucidate the electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity indices of the molecule. researchgate.net This information can predict the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of new chemical transformations. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives of this compound and evaluating their biological activity, 2D and 3D-QSAR models can be developed. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward the most promising candidates. nih.gov

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking can simulate the interaction of this compound derivatives with the binding sites of biological targets like enzymes or receptors. nih.govmdpi.com Subsequent molecular dynamics simulations can assess the stability of these interactions over time, providing insights into potential mechanisms of action. eurasianjournals.com

Exploration of New Reactivity Patterns and Transformations

The reactivity of this compound is not extensively documented. Future research should aim to systematically explore its chemical behavior to create a versatile toolkit for further functionalization.

Key areas for investigation are:

C4-Position Functionalization: The C4 position of the pyrazole ring is often susceptible to electrophilic substitution. mdpi.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation at this position should be investigated to introduce new functional groups.

C5-Position Metalation: Directed ortho-metalation (DoM) strategies could be explored. While the 1-methyl group is a starting point, the butoxymethyl group at the C3 position might influence the regioselectivity of lithiation, potentially enabling functionalization at the C5 position. enamine.net

Transformations of the Butoxymethyl Group: The butoxymethyl side chain offers another site for chemical modification. Ether cleavage could yield a hydroxymethyl group, a versatile handle for further reactions. Alternatively, oxidation of the side chain could lead to the corresponding aldehyde or carboxylic acid, opening pathways to a wide range of new derivatives.

Interdisciplinary Research Integrating Pyrazole Chemistry with Other Fields

The true potential of this compound can be realized through collaborative, interdisciplinary research that connects its fundamental chemistry to applied sciences. uj.ac.za

Potential interdisciplinary applications include:

Medicinal Chemistry: Pyrazoles are a well-established pharmacophore found in numerous approved drugs. mdpi.comresearchgate.net Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov

Agrochemicals: Many commercial pesticides and herbicides contain a pyrazole core. globalresearchonline.net This compound could serve as a lead structure for developing new agrochemicals, potentially with novel modes of action or improved environmental profiles.

Materials Science: Pyrazole derivatives have found applications as fluorescent probes, dyes, and components of organic light-emitting diodes (OLEDs). globalresearchonline.netmdpi.com The photophysical properties of this compound and its derivatives, particularly those with extended conjugation, could be investigated for their potential in advanced materials.

Catalysis: Pyrazole-based ligands are widely used in coordination chemistry and catalysis. nih.gov The nitrogen atoms of the pyrazole ring in this compound can coordinate with metal ions, suggesting its potential use as a ligand in developing novel catalysts for organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.